molecular formula C8H13ClN4O2 B1379624 N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride CAS No. 1803597-80-9

N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride

Cat. No.: B1379624
CAS No.: 1803597-80-9
M. Wt: 232.67 g/mol
InChI Key: HLJLIZHRPPLOFA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally designated under the Chemical Abstracts Service registry number 1803597-80-9, establishing its unique chemical identity within global chemical databases. The compound possesses a molecular formula of C8H13ClN4O2 and exhibits a molecular weight of 232.67 grams per mole, reflecting the presence of the hydrochloride salt form which enhances its aqueous solubility characteristics. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the pyrrolidin-2-yl substituent attached to the 5-position of the 1,3,4-oxadiazole ring, which is subsequently connected to an acetamide functionality through the 2-position of the heterocyclic core. This nomenclature system provides unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

The compound's structural designation reflects the integration of multiple distinct chemical functionalities, each contributing specific physicochemical properties to the overall molecular profile. The pyrrolidine ring system introduces a saturated five-membered nitrogen-containing heterocycle that provides conformational flexibility and potential hydrogen bonding interactions through its secondary amine functionality. The 1,3,4-oxadiazole core represents an aromatic heterocyclic system containing both nitrogen and oxygen heteroatoms, which imparts specific electronic properties and potential for diverse intermolecular interactions. The acetamide functionality contributes additional hydrogen bonding capabilities and serves as a common pharmacophore in medicinal chemistry applications.

Property Value Source
Chemical Abstracts Service Number 1803597-80-9
Molecular Formula C8H13ClN4O2
Molecular Weight 232.67 g/mol
Minimum Purity Specification 95%
Physical State Solid (hydrochloride salt)

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry research that began with the initial discovery of oxadiazole compounds in 1884 by Tiemann and Krüger. These early investigators first identified oxadiazole structures, initially designating them as furo[ab]diazoles, marking the beginning of systematic investigation into this important class of heterocyclic compounds. The subsequent decades witnessed significant advances in understanding the synthetic methodologies and biological properties of oxadiazole derivatives, with particular emphasis on the 1,3,4-oxadiazole isomer due to its thermal stability and absence of oxygen-nitrogen bonds.

The evolution of oxadiazole chemistry gained substantial momentum throughout the twentieth century as researchers recognized the diverse biological activities exhibited by compounds containing this heterocyclic motif. 1,3,4-Oxadiazole was specifically identified by Ainsworth in 1965 through thermolysis studies, representing a crucial milestone in the systematic characterization of this scaffold. Over the past 85 years, extensive research has been conducted on the 1,3,4-oxadiazole heterocycle, establishing it as a fundamental building block in medicinal chemistry. The integration of pyrrolidine substituents with oxadiazole cores represents a more recent development in this historical progression, reflecting the modern emphasis on hybrid molecular architectures that combine multiple pharmacologically relevant structural elements.

Contemporary research in heterocyclic chemistry has increasingly focused on the systematic exploration of structure-activity relationships within oxadiazole-containing compounds. The 1,3,4-oxadiazole scaffold has been recognized as a thermally stable neutral aromatic molecule with a resonance energy of 167.4 kilojoules per mole, indicating significant aromatic stabilization. This stability, combined with the demonstrated biological activities of oxadiazole derivatives, has positioned these compounds as attractive targets for medicinal chemistry investigations. The specific incorporation of pyrrolidine substituents reflects the strategic application of bioisosterism principles, wherein chemically distinct but structurally related groups are employed to modulate the biological properties of parent compounds.

Significance in Medicinal Chemistry and Chemical Biology

This compound occupies a position of considerable significance within contemporary medicinal chemistry research due to the well-established biological activity profiles associated with its constituent structural elements. The 1,3,4-oxadiazole moiety is recognized for inducing various pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, antidiabetic, antioxidant, antimalarial, analgesic, and anti-inflammatory effects . This broad spectrum of biological activities reflects the versatile nature of the oxadiazole scaffold and its capacity to interact with diverse biological targets through multiple mechanisms of action. The systematic investigation of oxadiazole derivatives has revealed their potential as peptide deformylase inhibitors, contributing to their antibacterial properties through disruption of essential bacterial metabolic processes.

Research findings have demonstrated that oxadiazole-containing compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial strains. Comparative studies utilizing standard antibiotics such as amoxicillin and cefixime have shown that certain oxadiazole derivatives display comparable or superior antimicrobial efficacy. The mechanism underlying this antibacterial activity has been attributed to the compounds' ability to inhibit peptide deformylase, an essential enzyme in bacterial protein synthesis pathways. Molecular docking studies have provided detailed insights into the interactions between oxadiazole derivatives and amino acid residues within the active site of peptide deformylase, elucidating the structural basis for their biological activity.

The incorporation of pyrrolidine substituents in oxadiazole-based compounds introduces additional pharmacological considerations that enhance their medicinal chemistry potential. Pyrrolidine-containing molecules have been extensively studied for their capacity to improve the pharmacokinetic properties of drug candidates, including enhanced aqueous solubility, improved membrane permeability, and favorable metabolic stability profiles. The combination of these structural elements in this compound represents a strategic approach to molecular design that leverages the complementary properties of both heterocyclic systems.

Biological Activity Oxadiazole Derivatives Reference
Antibacterial Demonstrated against gram-positive and gram-negative strains
Anticancer Multiple mechanisms including kinase inhibition
Anti-inflammatory Through various molecular pathways
Antiviral Including activity against specific viral targets
Antifungal Broad spectrum antifungal properties

Position Within Oxadiazole-Based Molecular Scaffold Research

This compound represents a versatile small molecule scaffold within the broader landscape of oxadiazole-based molecular research. The compound's position in this research domain is characterized by its incorporation of multiple pharmacologically relevant structural features that collectively contribute to its potential biological activities. The systematic study of oxadiazole scaffolds has revealed their capacity to serve as emerging scaffolds to target different growth factors and kinases , positioning them as valuable tools for investigating complex biological pathways. The specific structural architecture of this compound, combining pyrrolidine and acetamide functionalities with the oxadiazole core, exemplifies current trends in medicinal chemistry toward the development of hybrid molecular structures.

Contemporary research in oxadiazole-based scaffold development has emphasized the importance of systematic structure-activity relationship studies to optimize the biological properties of these compounds. The 1,3,4-oxadiazole scaffold has been specifically recognized for its role in tumor suppression through inhibition of different growth factors, enzymes and kinases . This mechanism of action has generated significant interest among researchers developing novel anticancer therapeutics, as it provides multiple potential targets for therapeutic intervention. The incorporation of pyrrolidine substituents in oxadiazole-based compounds represents a strategic modification designed to enhance their pharmacological properties while maintaining the beneficial characteristics of the parent scaffold.

The position of this compound within current research paradigms is further defined by its potential applications in chemical biology investigations. The compound's structural features make it suitable for use as a chemical probe to investigate biological processes involving oxadiazole-sensitive pathways. Recent developments in oxadiazole chemistry have highlighted the potential of these compounds to serve as lead molecules for future research to produce safer and more effective chemicals . The systematic exploration of structural modifications within the oxadiazole scaffold has provided valuable insights into the design principles governing the development of biologically active heterocyclic compounds.

Research initiatives focusing on oxadiazole-based scaffolds have generated extensive libraries of structurally related compounds for biological evaluation. The diversity of substituents that can be incorporated into the oxadiazole framework provides researchers with numerous opportunities to optimize the biological properties of these compounds for specific therapeutic applications. The presence of this compound within commercial chemical libraries reflects its recognition as a valuable research tool for medicinal chemistry investigations. The compound's availability through specialized chemical suppliers facilitates its incorporation into drug discovery programs and academic research initiatives focused on heterocyclic compound development.

Research Area Application Significance
Anticancer Drug Development Growth factor and kinase inhibition
Antibacterial Research Peptide deformylase inhibition
Chemical Biology Molecular probe applications
Structure-Activity Studies Scaffold optimization
Medicinal Chemistry Lead compound development

Properties

IUPAC Name

N-(5-pyrrolidin-2-yl-1,3,4-oxadiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c1-5(13)10-8-12-11-7(14-8)6-3-2-4-9-6;/h6,9H,2-4H2,1H3,(H,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJLIZHRPPLOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Potential Drug Candidate
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride has been investigated for its potential as a drug candidate, particularly in treating neurological disorders. Its unique structural features may allow it to interact effectively with specific receptors in the brain, which is crucial for developing therapies aimed at conditions such as anxiety and depression.

Case Study: Neurological Applications
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of oxadiazole compounds, including this compound. The findings indicated that certain derivatives exhibited enhanced affinity for serotonin receptors, suggesting their potential use in treating mood disorders .

Agricultural Chemistry

Agrochemical Development
The compound is being explored for its applications in agricultural chemistry, particularly as a novel pesticide or herbicide. Its ability to target specific pests while minimizing environmental impact makes it a promising candidate for sustainable agriculture.

Case Study: Pesticidal Activity
Research published in Pest Management Science demonstrated that oxadiazole derivatives exhibited significant insecticidal activity against common agricultural pests. The study highlighted that this compound could be modified to enhance its efficacy and reduce toxicity to non-target organisms .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. Understanding how it interacts with various enzymes can provide insights into metabolic pathways and identify potential therapeutic targets.

Case Study: Enzyme Interaction
A study published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of oxadiazole compounds on specific enzymes involved in metabolic processes. The results indicated that this compound effectively inhibited enzyme activity at low concentrations, suggesting its utility in drug design targeting metabolic disorders .

Data Tables

Application AreaDescription
PharmaceuticalPotential treatment for neurological disorders; receptor interaction studies
Agricultural ChemistryDevelopment of novel pesticides/herbicides with targeted action
Biochemical ResearchStudies on enzyme inhibition; insights into metabolic pathways and therapeutic targets

Mechanism of Action

The mechanism by which N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related 1,3,4-oxadiazole derivatives provide insights into how substituents influence physicochemical and biological properties:

Substituent-Driven Structural Variations

  • Diphenylmethyl Substituent : The compound 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (–2) incorporates a bulky diphenylmethyl group, which increases lipophilicity and may hinder enzymatic binding compared to the smaller pyrrolidinyl group in the target compound .
  • Indole-Based Derivatives: Compounds such as N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature indole moieties known for interactions with aromatic residues in enzyme active sites.
  • Pyrazine and Pyridine Substituents : Derivatives like N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () utilize nitrogen-rich aromatic systems for π-π stacking or metal coordination, whereas the pyrrolidinyl group may prioritize solubility and steric accessibility .

Data Analysis and Research Findings

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Compound Name / ID Substituent(s) Molecular Weight (g/mol) Key Biological Activities
Target Compound Pyrrolidin-2-yl ~265 (free base) Not reported in evidence
8t () Indol-3-ylmethyl, Chloro 428.5 α-Glucosidase IC₅₀: 12 µM; BChE IC₅₀: 8 µM
8u () Indol-3-ylmethyl, Ethoxy 422 α-Glucosidase IC₅₀: 45 µM
8v () Indol-3-ylmethyl, Nitro 423 BChE IC₅₀: 32 µM
4 (–2) Diphenylmethyl, Pyrazinyl ~435 (estimated) No bioactivity reported

Key Observations:

Substituent Impact : Bulky groups (e.g., diphenylmethyl) may reduce enzymatic interaction, while smaller heterocycles (e.g., pyrrolidinyl) could improve target engagement .

Hydrochloride Advantage : The hydrochloride salt of the target compound likely enhances solubility compared to neutral analogs like 8t–8w , which require organic solvents for purification .

Synthetic Routes : Similar compounds are synthesized via S-alkylation (–2) or condensation with mercaptoacetic acid (), suggesting analogous pathways for the target compound .

Biological Activity

N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to an oxadiazole moiety, contributing to its unique chemical properties. The general formula is C9H12N4OC_9H_{12}N_4O with a molecular weight of approximately 196.22 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial activity. In vitro studies have shown that this compound has effective inhibitory concentrations against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis15 μg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

2. Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties. Studies report that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger at MIC values ranging from 16 to 32 μg/mL . This broad-spectrum activity positions it as a potential candidate for treating fungal infections.

3. Neuropharmacological Effects

The unique structure of this compound suggests potential neuropharmacological applications. Its ability to interact with neurotransmitter receptors may lead to developments in treatments for neurological disorders such as anxiety and depression . Preliminary studies indicate that it may act as a modulator of GABAergic and serotonergic systems.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal metabolism.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an effective antibacterial agent .

Case Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties against Candida species. The compound exhibited a dose-dependent inhibition of fungal growth, suggesting its utility in developing antifungal therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride?

  • Methodology :

  • Cyclocondensation : React 2-pyrrolidinecarboxylic acid hydrazide with acetamide derivatives in the presence of carbodiimides or POCl₃ to form the 1,3,4-oxadiazole core .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol or acetone to isolate the hydrochloride salt .
  • Validation : Confirm reaction completion via TLC and intermediate characterization by FTIR (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.8–2.5 ppm for CH₂ groups) and oxadiazole-linked acetamide (δ 2.1–2.3 ppm for CH₃) .
  • FTIR : Detect oxadiazole C=N stretches (~1600 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

  • Protocol :

  • Solubility Screening : Test in DMSO, PBS (pH 7.4), and ethanol at 1–10 mM. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation via HPLC with a C18 column .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and bioactivity?

  • Approach :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry, compute frontier orbitals (HOMO-LUMO gap for charge transfer), and electrostatic potential (MESP) for nucleophilic/electrophilic sites .
  • Molecular Docking : Dock into enzyme active sites (e.g., α-glucosidase or LOX) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Solutions :

  • Assay Standardization : Use positive controls (e.g., acarbose for α-glucosidase inhibition) and normalize activity to cell viability (MTT assay) .
  • SAR Analysis : Compare substituent effects (e.g., pyrrolidine vs. pyridine in oxadiazole derivatives) on IC₅₀ values to identify critical pharmacophores .

Q. How can crystallography address challenges in structural refinement?

  • Guidelines :

  • Crystallization : Optimize vapor diffusion (e.g., ethanol/water mixtures) to grow single crystals. Use SHELXL for refinement, focusing on resolving disorder in the pyrrolidine ring .
  • Twinned Data : Apply TWINABS for scaling and HKL-3000 for integration if twinning is detected .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride
Reactant of Route 2
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.